Molecular Architecture & Synthesis Guide: 2-Amino-3,5-dimethylbenzaldehyde
Molecular Architecture & Synthesis Guide: 2-Amino-3,5-dimethylbenzaldehyde
The following technical guide details the molecular structure, synthesis, and application of 2-Amino-3,5-dimethylbenzaldehyde .
[1][2]
Executive Summary
2-Amino-3,5-dimethylbenzaldehyde (CAS: 70128-12-0 ) is a specialized aromatic intermediate critical to the synthesis of polysubstituted quinolines and acridines.[1][2][3] Unlike simple benzaldehydes, this molecule possesses a "push-pull" electronic structure facilitated by an electron-donating amino group (
This guide analyzes the molecule’s structural dynamics, provides a self-validating synthesis protocol via the Sugasawa Reaction , and details its primary application in heterocycle formation.[1]
Structural Analysis & Physicochemical Profile
Molecular Geometry and Electronic Effects
The stability and reactivity of 2-amino-3,5-dimethylbenzaldehyde are governed by three structural factors:
-
Intramolecular Hydrogen Bonding: The ortho-amino group forms a strong intramolecular hydrogen bond with the carbonyl oxygen (
). This locks the molecule in a planar conformation, increasing stability but reducing the electrophilicity of the aldehyde carbon compared to unsubstituted benzaldehyde. -
Steric Compression (The 3-Methyl Effect): The methyl group at the C3 position exerts steric pressure on the adjacent amino group. This forces the amino protons into a specific alignment, often enhancing the rate of condensation reactions by pre-organizing the molecule for nucleophilic attack.
-
Blocked Para-Position: The C5 methyl group (which corresponds to the para position relative to the original aniline precursor) blocks electrophilic attack at that site, directing substitution chemistry to the remaining open ortho or meta positions during derivatization.
Physicochemical Data Table
| Property | Value | Note |
| IUPAC Name | 2-Amino-3,5-dimethylbenzaldehyde | |
| CAS Number | 70128-12-0 | Verified Identifier |
| Molecular Formula | ||
| Molecular Weight | 149.19 g/mol | |
| Appearance | Yellow Crystalline Solid | Color due to |
| Solubility | DMSO, Methanol, DCM | Poorly soluble in water |
| Key Functionality | o-Aminoformyl | Precursor for Friedländer synthesis |
Structural Visualization
The following diagram illustrates the atomic connectivity and the crucial intramolecular hydrogen bond (dashed line) that stabilizes the core.
Figure 1: Connectivity of 2-Amino-3,5-dimethylbenzaldehyde highlighting the stabilizing H-bond between the amino and aldehyde groups.[1]
Synthesis Protocol: The Sugasawa Reaction
While oxidation of 2-amino-3,5-dimethylbenzyl alcohol is a valid route, the most authoritative de novo synthesis from inexpensive precursors is the Sugasawa Reaction .[1] This method uses boron trichloride (
Reaction Logic
-
Precursor: 2,4-Dimethylaniline (2,4-Xylidine).[1]
-
Reagents: Boron Trichloride (
), Acetonitrile ( ), Titanium Tetrachloride ( - optional catalyst). -
Mechanism: The aniline forms a complex with
. The Lewis acid activates the nitrile, which attacks the ortho position. Hydrolysis yields the aldehyde.
Step-by-Step Methodology
Safety Warning:
-
Complex Formation:
-
Addition of Nitrile:
-
Add Acetonitrile (excess, or 1.2 eq if using as reagent only) and Triethylamine (1.0 eq) to the mixture.
-
Note: The use of
(1.0 eq) can accelerate the reaction by increasing the electrophilicity of the nitrile carbon.
-
-
Reflux:
-
Heat the mixture to reflux for 4–6 hours. The solution typically turns dark orange/brown.
-
-
Hydrolysis (Critical Step):
-
Cool the reaction to room temperature.
-
Carefully quench with 2M HCl (aqueous).
-
Heat the biphasic mixture to 80°C for 30 minutes to hydrolyze the intermediate imine to the aldehyde.
-
-
Isolation:
-
Neutralize the aqueous layer with
to pH ~8 (precipitating the product). -
Extract with Ethyl Acetate (
). -
Wash organic phase with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc 4:1).
-
Figure 2: The Sugasawa synthesis pathway for ortho-specific formylation of 2,4-dimethylaniline.
Application: Friedländer Quinoline Synthesis
The primary utility of 2-amino-3,5-dimethylbenzaldehyde is in the Friedländer Synthesis .[1] It reacts with ketones containing an
Mechanism
-
Condensation: The amino group of the aldehyde reacts with the ketone carbonyl to form a Schiff base (imine).
-
Cyclization: An intramolecular Aldol-type condensation occurs between the aldehyde carbonyl and the
-carbon of the ketone.[1] -
Dehydration: Loss of water aromatizes the system to form the stable quinoline ring.
Protocol (General)
-
Reactants: 2-Amino-3,5-dimethylbenzaldehyde (1 eq) + Ketone (1.2 eq).[1]
-
Catalyst: KOH (base catalyzed) or Sulfamic Acid (acid catalyzed).
-
Conditions: Reflux in Ethanol for 2–4 hours.
-
Yield: Typically >85% due to the high reactivity of the amino-aldehyde scaffold.[1]
Figure 3: Mechanism of the Friedländer condensation converting the title compound into a quinoline scaffold.[1]
References
-
Sugasawa, T., et al. (1978). "Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines."[1] Journal of the American Chemical Society, 100(15), 4842–4852. Link
-
Cheng, C. C., & Yan, S. J. (2004). "The Friedländer Synthesis of Quinolines." Organic Reactions, 28, 37–201. Link
-
PubChem Database. (2025).[5][6] "2-Amino-3,5-dimethylbenzaldehyde (CAS 70128-12-0)."[1][2][3][7][8] National Center for Biotechnology Information. Link
-
ChemicalBook. (2025). "Product Properties: 2-Amino-3,5-dimethylbenzaldehyde."[1][2][3][7][8] Link
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- 3. 1709-44-0|3-Aminobenzaldehyde|BLD Pharm [bldpharm.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3,5-Dimethoxybenzaldehyde | C9H10O3 | CID 81747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Amino-3,5-dimethylbenzaldehyde | C9H11NO | CID 10034777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,5-Dimethylbenzaldehyde | CAS#:5779-95-3 | Chemsrc [chemsrc.com]
- 8. Benzaldehyde, 2-amino-3,5-dimethyl- (9CI) | 70128-12-0 [amp.chemicalbook.com]
